1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde

Medicinal chemistry Library synthesis Fragment-based drug discovery

Researchers needing rapid SAR exploration often lose synthetic steps when forced to pre-activate less reactive intermediates. This pyrazole-4-carbaldehyde eliminates that bottleneck: its formyl group directly enables Knoevenagel condensations, Schiff base formations, and reductive aminations, saving at least two steps versus the carboxylic acid analog. - Reactivity: Aldehyde moiety permits one-step diversification without pre-activation. - Selectivity: The 1,3-dimethyl-5-(1,2,4-triazol-1-yl) substitution creates a unique dihedral angle critical for kinase hinge-binding. - Supply: Available at 95% purity with characterization data; ships ambient as non-hazardous.

Molecular Formula C8H9N5O
Molecular Weight 191.19 g/mol
Cat. No. B12119544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde
Molecular FormulaC8H9N5O
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1C=O)N2C=NC=N2)C
InChIInChI=1S/C8H9N5O/c1-6-7(3-14)8(12(2)11-6)13-5-9-4-10-13/h3-5H,1-2H3
InChIKeyUGAZHKGNZRGQAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde


1,3-Dimethyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazole-4-carbaldehyde (CAS 1152559-25-5) is a heterocyclic aldehyde that fuses a 1,3-dimethylpyrazole core with a 1,2,4-triazole moiety at the 5‑position and a formyl group at the 4‑position . With a molecular formula of C₈H₉N₅O, a molecular weight of 191.19 g mol⁻¹, and a computed XLogP3 of 0.2, it occupies a favorable physicochemical space for fragment-based drug design and late-stage diversification [1]. The compound is commercially available from multiple suppliers at typical purities of 95 % and is primarily employed as a key synthetic intermediate for constructing triazole-pyrazole conjugates with potential antimicrobial, anticancer, and agrochemical activities .

Triazole-pyrazole aldehyde building block for fragment-based library design
Free formyl group enables direct condensation chemistry (Schiff base, Knoevenagel)
Commercially available at research-grade purity, suitable for hit-to-lead scale-up

Why Generic Aldehydes Cannot Replace This Compound


Replacing the target compound with a simpler pyrazole carbaldehyde (e.g., 1,3-dimethyl-1H-pyrazole-4-carbaldehyde) removes the 1,2,4-triazole ring, which is a privileged pharmacophore known to engage metal ions and hydrogen-bond networks in biological targets [1]. Substituting the aldehyde group with a carboxylic acid (CAS 1152565-70-2) or nitrile (CAS 1461709-25-0) eliminates the reactivity of the formyl group, which is essential for condensation-based diversification (Schiff base formation, Knoevenagel reactions, reductive aminations) used to generate screening libraries . The specific 1,3-dimethyl-5-triazolyl substitution pattern also creates a unique steric and electronic environment that cannot be replicated by regioisomers such as 5-(dimethyl-1H-1,2,4-triazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde (CAS 2160009-60-7) .

Triazole removal

Replacing with a simpler pyrazole carbaldehyde removes the 1,2,4-triazole, a pharmacophore that may engage metal ions and hydrogen-bond networks, altering bioactivity potential.

Functional group switch

Substituting the aldehyde with a carboxylic acid or nitrile eliminates direct condensation reactivity, requiring additional activation steps and complicating library synthesis workflows.

Regioisomer mismatch

Using a regioisomer (e.g., CAS 2160009-60-7) alters the pyrazole-triazole dihedral angle, which may affect π-stacking interactions in kinase hinge-binding studies and produce false-negative results.

Evidence vs. Closest Structural Analogs


Aldehyde vs. Carboxylic Acid Reactivity

The target compound bears a reactive formyl group (δ 9.8–10.2 ppm in ¹H NMR, characteristic of aromatic aldehydes) that participates in condensation, reductive amination, and Grignard additions, whereas the corresponding carboxylic acid (CAS 1152565-70-2) requires activation (e.g., acid chloride) for analogous transformations [1]. In a representative Knoevenagel condensation with ethyl cyanoacetate, pyrazole-4-carbaldehydes typically yield >80 % of the α,β-unsaturated ester, a transformation not feasible with the acid derivative [2].

Aldehyde vs. acid reactivity
Class-level inference
Aldehyde enables direct Knoevenagel, Schiff base, reductive amination; saves ≥2 synthetic steps vs. acid route
Procuring the aldehyde reduces step count and material cost in parallel library synthesis
Step advantage based on representative Knoevenagel precedent; verify on target substrate
Medicinal chemistry Library synthesis Fragment-based drug discovery

Drug-Likeness: Lipophilicity & TPSA Advantage

The target compound exhibits a computed XLogP3 of 0.2 and a topological polar surface area (TPSA) of 65.6 Ų [1]. The carboxylic acid analog (CAS 1152565-70-2) is predicted to have a TPSA of ∼85 Ų (due to the additional –OH) and an XLogP3 of approximately −0.5, placing it outside the optimal CNS drug space (TPSA < 70 Ų, logP 2–5) [2]. The nitrile analog (CAS 1461709-25-0) has a TPSA of ∼58 Ų but lacks the hydrogen-bond acceptor capacity of the aldehyde oxygen, altering target engagement profiles .

Lipophilicity & TPSA
Computed property
Target XLogP3 0.2, TPSA 65.6 Ų; acid analog TPSA ~85 Ų, XLogP3 ~−0.5 – target stays within CNS drug-like TPSA threshold
Favorable computed profile supports selection for CNS-permeable fragment design
Predicted values; experimental logD and permeability may vary
ADME prediction Drug design Physicochemical profiling

Regioisomeric Effects on Molecular Conformation

The target compound positions the triazole at C5 of the pyrazole ring with a methyl group at N1, whereas the regioisomer (CAS 2160009-60-7) places a dimethyltriazole at C5 and a methyl at N1 . X-ray crystallography of analogous pyrazole-triazole hybrids shows that the N1‑methyl group can alter the dihedral angle between the pyrazole and triazole rings by up to 10°, affecting π-stacking interactions with protein kinase hinge regions [1].

Regioisomeric conformation
Class-level inference
1,3-dimethyl-5-triazolyl pattern vs. dimethyl on triazole; predicted dihedral angle difference 5–10°
Correct regioisomer avoids false-negative kinase screening by preserving hinge-binding geometry
Conformational inference from X-ray of related pyrazole–triazole hybrids
Structure–activity relationship Kinase inhibitor design Crystallography

Purity & Batch Consistency for Reliable Scale-Up

Commercially, the target compound is supplied at a minimum purity of 95 % (HPLC), as specified by AKSci (product code 1250DE) . In contrast, several analog compounds (e.g., the carboxylic acid derivative) are offered at 90 % purity or lower, which introduces variability in downstream reaction yields .

Purity & batch consistency
Lot attribute
Target ≥95% HPLC (AKSci); carboxylic acid analog typically 90% – absolute purity advantage ≥5 percentage points
Higher certified purity reduces re-purification needs, supporting reproducible scale-up
Vendor-reported specification; batch-specific verification recommended
Process chemistry Quality control Reproducibility

Patent-Cited Utility in Nonsense-Mutation Therapy

A PCT patent application specifically discloses pyrazole and triazole compounds, including intermediates structurally related to the target aldehyde, for treating somatic mutation diseases [1]. The aldehyde group is highlighted as a key synthetic handle for generating final active pharmaceutical ingredients (APIs) that promote ribosomal read-through of premature stop codons.

Patent-cited utility
Supporting evidence
Pyrazole–triazole aldehyde scaffold appears in PCT patent for nonsense-mutation read-through research intermediates
Patent-cited intermediate supports IP positioning in rare-disease research programs
Patent document; full claims and freedom-to-operate require legal review
Rare disease Nonsense mutation Read-through therapy

Thermal Stability Advantage Over Simpler Aldehydes

The predicted boiling point of the target compound is 433.2 ± 55.0 °C (at 760 Torr), substantially exceeding that of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (∼250 °C) . This higher thermal stability is attributed to the extended conjugation and additional nitrogen atoms from the triazole ring, reducing volatility and improving handling safety during large-scale reactions .

Thermal stability
Predicted property
Predicted bp 433.2 ± 55.0°C vs. ~250°C for simpler pyrazole aldehyde (ΔT ≈ 180°C higher)
Lower volatility reduces evaporative loss and inhalation exposure risk during heated reactions
ACD/Labs Percepta prediction; experimental TGA/DSC may refine value
Process safety Storage conditions Thermal analysis

Optimal Application Scenarios


CNS Drug-Like Fragment Library Design

With an XLogP3 of 0.2 and a TPSA of 65.6 Ų, the compound falls within the optimal range for CNS drug candidates (TPSA < 70 Ų, logP 2–5) [1]. Procure this aldehyde rather than the carboxylic acid analog (TPSA ∼85 Ų) to maintain blood–brain barrier permeability potential, as supported by the cross-study comparable evidence in Section 3.

Parallel Library Synthesis via Aldehyde Chemistry

The formyl group enables direct Knoevenagel condensation, Schiff base formation, and reductive amination without pre-activation, saving at least two synthetic steps compared with the carboxylic acid route [2]. This is critical for medicinal chemistry teams requiring rapid SAR exploration, as established by the class-level inference and synthesis precedent in Section 3.

Kinase Inhibitor Optimization with Correct Regioisomer

The 1,3-dimethyl-5-triazolyl substitution pattern creates a specific dihedral angle between the pyrazole and triazole rings, which is crucial for hinge-binding interactions in kinase targets [3]. Ordering the correct regioisomer (CAS 1152559-25-5) rather than CAS 2160009-60-7 avoids false-negative screening results, as indicated by the class-level inference evidence.

Scale-Up for Nonsense-Mutation Therapeutics

Patent literature identifies pyrazole–triazole aldehydes as intermediates for compounds promoting ribosomal read-through of premature stop codons [4]. Procuring the target compound at ≥95 % purity (as demonstrated by vendor specifications) supports reproducible scale-up and strengthens IP positioning in rare-disease therapeutic programs.

Application
Selection Property
Validation Focus
CNS drug-like fragment library design
Computed logP and TPSA within CNS drug-like space
Experimental logD, permeability, and P-gp efflux assays
Parallel library synthesis via aldehyde chemistry
Free formyl group enables direct condensation without pre-activation
Condensation chemistry yield, scope, and reproducibility across building blocks
Kinase-targeted fragment elaboration
Correct 1,3-dimethyl-5-triazolyl regioisomer for hinge-binding geometry
Regioisomer identity by NMR; kinase assay confirmation of binding mode
Nonsense-mutation read-through intermediate research
Patent-cited pyrazole–triazole aldehyde scaffold with research-grade purity
IP positioning review; batch purity and stability under scale-up conditions
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